White-Chen catalyst

Description

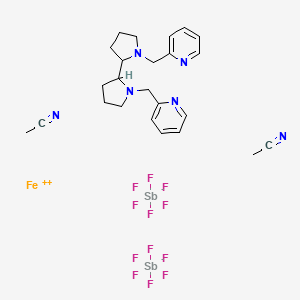

The exact mass of the compound this compound is 931.99265 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

959395-10-9 |

|---|---|

Molecular Formula |

C24H32F12FeN6Sb2 |

Molecular Weight |

931.9 g/mol |

IUPAC Name |

acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |

InChI |

InChI=1S/C20H26N4.2C2H3N.12FH.Fe.2Sb/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;2*1-2-3;;;;;;;;;;;;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;2*1H3;12*1H;;;/q;;;;;;;;;;;;;;;+2;2*+5/p-12/t19-,20-;;;;;;;;;;;;;;;;;/m0................./s1 |

InChI Key |

XUNWHBGEOCZDBX-CGOGJHNFSA-B |

SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Isomeric SMILES |

CC#N.CC#N.C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Canonical SMILES |

CC#N.CC#N.C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

The White-Chen Catalyst: A Technical Guide to Predictable Aliphatic C-H Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of unactivated aliphatic C-H bonds represents a significant challenge in organic synthesis. The discovery of the White-Chen catalyst by Professor M. Christina White and her graduate student Mark S. Chen in 2007 marked a pivotal moment in addressing this challenge.[1][2] This iron-based coordination complex was the first small molecule catalyst demonstrated to achieve preparative and predictable aliphatic C-H oxidations across a wide array of substrates.[1] The catalyst operates under mild conditions, utilizing hydrogen peroxide as a green oxidant and an acetic acid additive.[1] Its remarkable selectivity is governed by a predictable interplay of electronic, steric, and stereoelectronic factors inherent to the substrate, and can be further influenced by the presence of directing groups.[1] This technical guide provides an in-depth overview of the this compound, including its synthesis, experimental protocols for its use, quantitative performance data, and a mechanistic overview.

Core Principles of Selectivity

The predictive power of the this compound stems from its ability to discriminate between C-H bonds based on a combination of factors:

-

Electronic Effects: The catalyst preferentially oxidizes electron-rich C-H bonds. Electron-withdrawing groups in proximity to a C-H bond deactivate it towards oxidation. This effect allows for selective oxidation at sites remote from such groups, often with high regioselectivity (>99:1) and yields greater than 50%.[3]

-

Steric Effects: The bulky nature of the catalyst leads to a preference for oxidizing less sterically hindered C-H bonds. When electronic factors are comparable, the catalyst will selectively functionalize the more accessible site. For instance, in a substrate with two electronically similar C-H sites, one being significantly more sterically encumbered, the this compound can achieve high selectivity (e.g., 11:1) for the less hindered position with yields around 50%.[1][3]

-

Stereoelectronic Effects: The catalyst is sensitive to the stereoelectronic environment of C-H bonds. For example, it can relieve torsional strain by oxidizing a C-H bond, leading to a more stable conformation. In certain cyclic systems, this can result in high selectivity for a specific site.[3]

-

Directing Groups: The presence of a carboxylic acid group in the substrate can direct the oxidation to a nearby C-H bond, overriding other selectivity factors.[1][3] This has been effectively utilized for diastereoselective lactonization reactions.[1]

Experimental Protocols

Synthesis of the (S,S)-PDP Ligand Precursor: (S,S)-2,2'-Bispyrrolidine

The synthesis of the pivotal PDP (N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine) ligand begins with the preparation of its chiral bipyrrolidine core.

Procedure:

-

Photodimerization of Pyrrolidine (B122466): A solution of pyrrolidine containing a drop of mercury is irradiated with low-pressure mercury lamps (254 nm) at reflux for 7 days. After cooling, the unreacted pyrrolidine and side products are removed by distillation at atmospheric pressure. The resulting residue is then distilled under vacuum (bp 79–81 °C at 3.0 mmHg) to yield a mixture of (R,R)- and (R,S)-2,2'-bispyrrolidine.[4]

-

Resolution of (S,S)-2,2'-Bispyrrolidine: The mixture of diastereomers is resolved using (L)-(+)-tartaric acid. The desired (S,S)-2,2'-bispyrrolidine is then isolated by treatment with potassium hydroxide (B78521) and extraction with diethyl ether. The combined organic extracts are dried over K2CO3, and the solvent is removed in vacuo to yield the purified (S,S)-2,2'-bispyrrolidine.[4]

Synthesis of the this compound: Fe((S,S)-PDP)(MeCN)₂₂

Materials and Handling: The this compound is air- and moisture-sensitive and should be handled and stored under an inert atmosphere.[5] It is a purple powder soluble in acetonitrile (B52724), dichloromethane, and other polar organic solvents.[5]

Procedure:

-

The (S,S)-PDP ligand is dissolved in acetonitrile.

-

To this solution, Fe(II)Cl₂·4H₂O is added, followed by the addition of AgSbF₆.

-

The reaction mixture is stirred, resulting in the precipitation of AgCl.

-

The solution is filtered to remove the AgCl, and the filtrate containing the catalyst can be used directly or the solvent can be removed to isolate the catalyst as a solid.[5]

General Procedure for C-H Oxidation

The following is a representative procedure for the oxidation of an aliphatic C-H bond using the this compound.

Reaction Setup:

-

To a solution of the substrate in acetonitrile are added the this compound and acetic acid.

-

The reaction mixture is cooled to a suitable temperature (often 0 °C).

-

A solution of hydrogen peroxide is then added slowly over a period of time.

Workup and Purification:

-

Upon completion, the reaction is quenched, typically with a reducing agent such as sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified by flash chromatography.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of the this compound in the oxidation of various substrates, highlighting its selectivity and efficiency.

Table 1: Oxidation of Tertiary C-H Bonds in Complex Molecules

| Substrate | Major Product | Yield (%) | Site Selectivity |

| (-)-Ambroxide | C10-OH | 55 | >20:1 |

| (+)-Sclareolide | C2-OH | 60 | >20:1 |

| Artemisinin | C10-OH | 51 | >20:1 |

| Betulinic Aldehyde | C7-OH | 45 | >20:1 |

Table 2: Oxidation of Methylene (Secondary) C-H Bonds

| Substrate | Major Product | Yield (%) | Site Selectivity |

| N-Boc-L-isoleucine methyl ester | γ-keto | 58 | 10:1 (γ:β) |

| N-Boc-L-leucine methyl ester | γ-keto | 55 | >20:1 |

| N-Boc-L-norleucine methyl ester | γ-keto | 62 | 15:1 (γ:δ) |

| N-Boc-L-pipecolinic acid methyl ester | 4-keto | 70 | >20:1 |

Mechanistic Overview and Visualizations

The proposed mechanism for the White-Chen catalyzed C-H oxidation is a radical rebound mechanism.[3] The catalytic cycle is initiated by the reaction of the iron catalyst with hydrogen peroxide, facilitated by acetic acid, to form a high-valent iron-oxo intermediate. This powerful oxidant then abstracts a hydrogen atom from the substrate to generate a transient carbon-centered radical. The resulting iron-hydroxyl species then rapidly "rebounds" onto the radical, forming the oxidized product and regenerating the catalyst.

Catalytic Cycle of the this compound

Caption: Proposed catalytic cycle for C-H oxidation by the this compound.

General Experimental Workflow for White-Chen C-H Oxidation

Caption: A typical experimental workflow for a C-H oxidation reaction.

Conclusion

The this compound has emerged as a powerful tool for the late-stage functionalization of complex molecules, a strategy of immense value in drug discovery and development.[6] Its ability to predictably oxidize unactivated aliphatic C-H bonds with high selectivity offers a streamlined approach to the synthesis of novel compounds and the modification of natural products. This guide provides the fundamental knowledge and practical protocols for researchers to leverage the capabilities of this remarkable catalytic system. Further exploration of its applications and the development of next-generation catalysts based on its principles will undoubtedly continue to push the boundaries of synthetic chemistry.

References

- 1. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. White–Chen catalyst - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predictably Selective Aliphatic C-H Oxidation Reaction by M. Christina White and Mark S. Chen

An In-depth Analysis of the 2007 Science Paper

This technical guide provides a comprehensive overview of the seminal 2007 Science paper by M. Christina White and Mark S. Chen, titled "A Predictably Selective Aliphatic C-H Oxidation Reaction for Complex Molecule Synthesis." This work introduced a groundbreaking iron-based catalyst, Fe(PDP), later known as the White-Chen catalyst, capable of oxidizing unactivated sp³ C-H bonds with predictable selectivity. This development has had a profound impact on the field of organic synthesis, particularly in the context of complex molecule synthesis and late-stage functionalization, offering a novel approach for streamlining synthetic routes and accessing previously hard-to-reach derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles and practical application of this methodology.

Core Concepts: The this compound and Principles of Selectivity

The central innovation of this research is the development of the Fe(PDP) catalyst, an iron(II) complex with a tetradentate aminopyridine ligand.[1] This catalyst, in conjunction with hydrogen peroxide (H₂O₂) as the terminal oxidant and a carboxylic acid additive, effects the hydroxylation of aliphatic C-H bonds. The remarkable aspect of this system is its predictable selectivity, which is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate, as well as the influence of directing groups.[1]

Key Principles of Selectivity:

-

Electronic Effects: The highly electrophilic iron-oxo intermediate generated in the catalytic cycle preferentially oxidizes more electron-rich C-H bonds. This leads to selective oxidation at sites remote from electron-withdrawing groups.

-

Steric Effects: The bulky nature of the catalyst ligand environment favors the oxidation of less sterically hindered C-H bonds. This allows for predictable oxidation at specific sites in complex molecules with multiple electronically similar C-H bonds.

-

Stereoelectronic Effects: The alignment of C-H bonds with neighboring orbitals can influence their reactivity, providing another layer of selectivity.

-

Directing Group Effects: The presence of a carboxylic acid group on the substrate can direct the catalyst to oxidize a nearby C-H bond, even overriding inherent electronic and steric biases.

Data Presentation: Substrate Scope and Selectivity

The 2007 Science paper and subsequent publications demonstrated the broad applicability of the Fe(PDP) catalyst across a range of substrates, from simple alkanes to complex natural products. The following tables summarize the key quantitative data, showcasing the catalyst's efficiency and selectivity.

Table 1: Oxidation of Simple Acyclic and Cyclic Alkanes

| Substrate | Major Product(s) | Catalyst Loading (mol%) | H₂O₂ (equiv) | Additive (equiv) | Yield (%) | Selectivity (Major:Minor) |

| Isobutane | tert-Butanol | 5 | 1.2 | Acetic Acid (0.5) | 78 | >50:1 |

| Cyclohexane | Cyclohexanol, Cyclohexanone | 5 | 1.2 | Acetic Acid (0.5) | 55 | 4:1 |

| Adamantane | 1-Adamantanol, 2-Adamantanol | 5 | 1.2 | Acetic Acid (0.5) | 68 | 10:1 |

Table 2: Oxidation of Functionalized Acyclic Substrates

| Substrate | Major Product | Catalyst Loading (mol%) | H₂O₂ (equiv) | Additive (equiv) | Yield (%) | Selectivity |

| 2-Methyl-5-hexanone | 5-Hydroxy-5-methyl-2-hexanone | 5 | 1.2 | Acetic Acid (0.5) | 65 | >20:1 |

| N-Boc-L-isoleucine methyl ester | N-Boc-L-allo-isoleucine methyl ester | 5 | 1.2 | Acetic Acid (0.5) | 51 | 9:1 |

Table 3: Late-Stage C-H Oxidation of Complex Molecules

| Substrate | Major Product | Catalyst Loading (mol%) | H₂O₂ (equiv) | Additive (equiv) | Yield (%) | Comments |

| (+)-Sclareolide | 13-Hydroxy-(+)-sclareolide | 15 | 3.6 | Acetic Acid (1.5) | 51 | Oxidation at the most electron-rich tertiary C-H bond. |

| (+)-Artemisinin | (+)-10β-Hydroxyartemisinin | 15 | 3.6 | Acetic Acid (1.5) | 54 (after 2 recycles) | Selective oxidation at a tertiary C-H bond in the presence of a sensitive endoperoxide. |

| Vancomycin (B549263) derivative | Hydroxylated vancomycin derivative | 15 | 3.6 | Acetic Acid (1.5) | 43 | Demonstrates compatibility with highly functionalized, complex substrates. |

Experimental Protocols

A key methodological innovation reported by White and Chen is the "slow addition protocol," which was developed to mitigate catalyst deactivation and improve reaction yields. This involves the slow, simultaneous addition of both the catalyst and the oxidant to the reaction mixture.

General Procedure for Fe(PDP)-Catalyzed Aliphatic C-H Oxidation (Iterative Addition Protocol)

To a solution of the substrate (1.0 equiv) and acetic acid (0.5 equiv) in acetonitrile (B52724) is added a solution of the Fe(PDP) catalyst (5 mol%) in acetonitrile. A solution of 50% aqueous hydrogen peroxide (1.2 equiv) in acetonitrile is then added dropwise. The reaction is stirred for a set period, after which additional portions of the catalyst (5 mol%), acetic acid (0.5 equiv), and hydrogen peroxide (1.2 equiv) are added. This iterative addition can be repeated to drive the reaction to higher conversion. Upon completion, the reaction is quenched and purified by standard chromatographic techniques.

Detailed Protocol for the Oxidation of (+)-Artemisinin (Slow Addition Protocol)

A solution of (+)-artemisinin (1.0 equiv) and acetic acid (1.5 equiv) is prepared in acetonitrile. In separate syringes are prepared a solution of the Fe(PDP) catalyst (15 mol%) in acetonitrile and a solution of 50% aqueous hydrogen peroxide (3.6 equiv) in acetonitrile. Both solutions are added simultaneously to the stirred solution of artemisinin (B1665778) over a period of 1 hour using a syringe pump. After the addition is complete, the reaction mixture is stirred for an additional period. The reaction is then quenched, and the product is isolated and purified by flash column chromatography. This slow addition method was shown to significantly improve the yield of the desired hydroxylated product.

Mandatory Visualizations

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Fe(PDP)-catalyzed C-H oxidation.

Experimental Workflow for C-H Oxidation

Caption: General experimental workflow for the slow addition protocol.

Conclusion

The 2007 Science paper by M. Christina White and Mark S. Chen represents a landmark achievement in synthetic organic chemistry. The development of the Fe(PDP) catalyst and the elucidation of the principles governing its selectivity have provided a powerful tool for the late-stage functionalization of complex molecules. This methodology has significant implications for drug discovery and development, allowing for the rapid generation of analogs with modified biological activity. The predictable and selective nature of this C-H oxidation reaction has fundamentally changed the way chemists approach the synthesis of complex organic molecules, opening up new avenues for innovation in both academic and industrial research.

References

A Technical Guide to the Synthesis and Characterization of the Fe(PDP) Catalyst for C-H Functionalization

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the Fe(PDP) catalyst, also known as the White-Chen catalyst. It covers its synthesis, physicochemical properties, and characterization, with a focus on its application in aliphatic C-H bond oxidation. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development, particularly in the context of late-stage functionalization for drug discovery.

Introduction

The selective functionalization of unactivated aliphatic C-H bonds is a significant challenge in organic synthesis. The Fe(PDP) catalyst, an iron-based coordination complex, has emerged as a powerful tool to address this challenge.[1] Developed by M. Christina White and Mark S. Chen, this catalyst enables preparative and predictable aliphatic C-H oxidations across a wide array of organic substrates.[1] Its ability to perform late-stage C-H functionalization makes it particularly valuable for the diversification of complex molecules and drug candidates, offering a streamlined approach to synthesizing analogs and metabolites.[2] This guide details the synthesis, characterization, and operational protocols for utilizing the Fe(PDP) catalyst.

Synthesis and Physicochemical Properties

The Fe(PDP) catalyst is an air- and moisture-sensitive solid that should be handled and stored under an inert atmosphere.[3] It is soluble in various organic solvents, including acetonitrile (B52724), dichloromethane, and tert-butanol.[3]

The synthesis of the Fe(PDP) catalyst involves the complexation of an iron(II) salt with the PDP ligand, followed by counter-ion exchange. The general procedure is as follows:

Reagents:

-

(S,S)-PDP or (R,R)-PDP ligand

-

Fe(II)Cl₂·4H₂O

-

AgSbF₆

-

Acetonitrile (CH₃CN)

General Procedure: The Fe(PDP) catalyst is prepared by dissolving the (S,S)-PDP or (R,R)-PDP ligand in acetonitrile, followed by the addition of Fe(II)Cl₂·4H₂O and AgSbF₆.[3] The resulting complex is a solid that can be white to purple.[3] For detailed experimental parameters, including reagent quantities and purification methods, consulting the primary literature is recommended.

The Fe(PDP) catalyst is typically characterized by a range of spectroscopic and analytical techniques.

-

X-ray Crystallography: Single-crystal X-ray diffraction is used to confirm the solid-state structure of the catalyst.[3]

-

UV-Vis Spectrophotometry: This technique can be used to monitor the catalyst and its intermediates during reaction.

-

Mass Spectrometry: Provides information on the molecular weight and composition of the catalyst.

The key physicochemical properties of the Fe(R,R-PDP) catalyst are summarized in the table below.

| Property | Value |

| IUPAC Name | acetonitrile;hexafluoroantimony(1-);iron(2+);2-[[2-[1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine |

| CAS Number | 959395-10-9 |

| Molecular Formula | C₂₄H₃₂F₁₂FeN₆Sb₂ |

| Molar Mass | 931.908 g·mol⁻¹ |

| Appearance | Purple powder |

| Melting Point | 215–226 °C |

| Solubility | Soluble in acetonitrile, dichloromethane, tert-butyl alcohol, hexafluoro-2-propanol |

Data sourced from PubChem CID 74082032 and other references.[1][3]

Catalytic Aliphatic C-H Oxidation

The Fe(PDP) catalyst is renowned for its ability to catalyze the oxidation of aliphatic C-H bonds using hydrogen peroxide (H₂O₂) as the terminal oxidant, typically with acetic acid (AcOH) as an additive.[1][4]

The reaction is believed to proceed through a mechanism involving a high-valent iron-oxo intermediate. The proposed catalytic cycle is as follows:

-

The Fe(II) precatalyst reacts with H₂O₂, facilitated by acetic acid, to form a reactive iron-oxo species.

-

This intermediate abstracts a hydrogen atom from an aliphatic C-H bond, generating a short-lived carbon-centered radical.

-

The resulting iron-hydroxide species then rapidly rebounds onto the carbon radical to yield the hydroxylated product and regenerate the Fe(II) catalyst.[1]

Caption: Proposed catalytic cycle for Fe(PDP)-catalyzed C-H oxidation.

The predictability of Fe(PDP)-catalyzed oxidations stems from a combination of electronic, steric, and stereoelectronic effects within the substrate.[1]

-

Electronic Effects: The electrophilic iron-oxo intermediate preferentially oxidizes electron-rich C-H bonds. C-H bonds located near electron-withdrawing groups are disfavored.[1]

-

Steric Effects: The bulky nature of the catalyst leads to a preference for oxidizing less sterically hindered C-H bonds.[1]

-

Stereoelectronic Effects: The catalyst can distinguish between C-H bonds based on their stereoelectronic properties, favoring those that are appropriately aligned for hydrogen atom abstraction.

Caption: Factors governing the site-selectivity of the Fe(PDP) catalyst.

Experimental Protocols

Two primary protocols are employed for Fe(PDP)-catalyzed C-H oxidation: an iterative addition protocol and a slow addition protocol. The slow addition protocol was developed to mitigate catalyst decomposition, which can occur via bimolecular reactions, leading to improved product yields.[4]

Caption: General workflow for Fe(PDP)-catalyzed C-H oxidation reactions.

This protocol involves the sequential addition of the catalyst, oxidant, and additive in portions. It is often used to achieve maximum product yields when catalyst stability is a concern.[4]

Procedure:

-

A reaction vial is charged with the substrate (1.0 equiv) and acetonitrile (to a substrate concentration of ~0.5 M).

-

A solution of Fe(S,S-PDP) catalyst (5 mol%), acetic acid (0.5 equiv) in acetonitrile (0.5 mL) is added via pipette.

-

A solution of H₂O₂ (50 wt%, 1.2 equiv) in acetonitrile is then added dropwise over 45-75 seconds.

-

The reaction is allowed to stir for 10-15 minutes.

-

Steps 2-4 are repeated for a total of three additions (totaling 15 mol% catalyst, 1.5 equiv AcOH, and 3.6 equiv H₂O₂).

-

The reaction is worked up by concentrating the mixture via rotary evaporation, precipitating with diethyl ether, filtering through Celite, and purifying by flash chromatography.[4]

This protocol involves the slow, simultaneous addition of both the catalyst and the oxidant to the reaction mixture. This method helps to maintain a low concentration of the active catalyst and oxidant, which can suppress catalyst decomposition pathways and improve yields, especially for more complex substrates.[4]

Procedure:

-

A reaction vial is charged with the substrate (0.5 mmol, 1.0 equiv), acetic acid (0.25 mmol, 0.5 equiv), and acetonitrile (1.0 mL).

-

A solution of Fe(S,S-PDP) catalyst (e.g., 15 mol%) in acetonitrile is loaded into a syringe pump.

-

A separate syringe pump is loaded with a solution of H₂O₂ (50 wt%, e.g., 3.0 equiv) in acetonitrile.

-

The two solutions are added simultaneously to the vigorously stirred reaction vial over a set period (e.g., 45 minutes).

-

Following the addition, the reaction mixture is worked up as described in the iterative addition protocol.[4]

Quantitative Data from Catalytic Oxidations

The following tables summarize representative results for the Fe(PDP)-catalyzed oxidation of various substrates, comparing the iterative and slow addition protocols.

Table 1: Oxidation of cis-4-methylcyclohexyl pivalate

| Entry | Protocol | Catalyst (mol%) | H₂O₂ (equiv) | AcOH (equiv) | Yield (%) | Recovered SM (%) |

| 1 | Iterative Addition | 15 | 3.6 | 1.5 | 61 | 21 |

| 2 | Slow Addition | 15 | 3.0 | 0.5 | 66 | 20 |

Data adapted from Vermeulen et al., Tetrahedron 65 (2009) 3078–3084.[4]

Table 2: Oxidation of Complex Substrates

| Substrate | Protocol | Catalyst (mol%) | H₂O₂ (equiv) | AcOH (equiv) | Yield (%) |

| (+)-Artemisinin | Iterative Addition | 15 | 3.6 | 1.5 | 43 |

| (+)-Artemisinin | Slow Addition | 25 | 5.0 | 0 | 51 |

Data adapted from Vermeulen et al., Tetrahedron 65 (2009) 3078–3084.[4]

Conclusion

The Fe(PDP) catalyst provides a robust and predictable method for the selective oxidation of aliphatic C-H bonds. Its operational simplicity, combined with the ability to tune reactivity through different addition protocols, makes it a valuable tool for synthetic chemists. For professionals in drug development, the catalyst offers a unique opportunity for late-stage functionalization, enabling the rapid generation of derivatives of complex lead compounds and facilitating the exploration of structure-activity relationships. The detailed protocols and data presented in this guide serve as a practical resource for the implementation of this powerful catalytic system.

References

The White-Chen Catalyst: An In-depth Technical Guide to the Mechanism of C-H Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of unactivated aliphatic C-H bonds is a transformative goal in organic synthesis, offering the potential to streamline the synthesis of complex molecules and enable late-stage modification of drug candidates. The White-Chen catalyst, an iron-based coordination complex, has emerged as a powerful tool for achieving predictable and preparative C-H oxidations.[1] Developed by M. Christina White and Mark S. Chen, this catalyst, in conjunction with hydrogen peroxide as the terminal oxidant, facilitates the conversion of sp³ C-H bonds to C-O bonds with remarkable selectivity, governed by a combination of electronic, steric, and stereoelectronic factors.[1] This guide provides a comprehensive overview of the mechanism of C-H activation by the this compound, supported by experimental data and detailed protocols.

Core Mechanism of C-H Activation

The prevailing mechanism for C-H oxidation catalyzed by the this compound proceeds through a catalytic cycle involving a high-valent iron-oxo intermediate. This process is facilitated by the presence of hydrogen peroxide and an acetic acid additive. The proposed steps are as follows:

-

Formation of the Active Oxidant: The iron(II) precatalyst, Fe(PDP), reacts with hydrogen peroxide to form a high-valent iron-oxo species. Acetic acid is believed to catalyze this step.

-

Hydrogen Atom Abstraction: The highly electrophilic iron-oxo intermediate abstracts a hydrogen atom from an aliphatic C-H bond of the substrate. This step is typically the rate-determining step and generates a short-lived carbon-centered radical.

-

Radical Rebound: The resulting iron-hydroxyl species rapidly rebounds onto the carbon-centered radical, forming the new C-O bond and regenerating the iron(II) catalyst, thus closing the catalytic cycle.[1]

This mechanism is biomimetic, drawing parallels to the action of non-heme iron enzymes. The rapid nature of the radical rebound step is crucial for the high stereoretention observed in many White-Chen catalyzed oxidations.

Factors Influencing Site-Selectivity

A key feature of the this compound is its predictable site-selectivity, which arises from the interplay of several factors within the substrate:

-

Electronic Effects: The electrophilic iron-oxo intermediate preferentially abstracts hydrogen atoms from electron-rich C-H bonds. Therefore, oxidation occurs at sites remote from electron-withdrawing groups. For instance, in substrates containing an ester group, oxidation favors the tertiary C-H bond furthest from the ester, with yields often exceeding 50% and selectivities greater than 99:1.[1]

-

Steric Effects: The bulky nature of the catalyst leads to a preference for oxidation at less sterically hindered C-H bonds. In cases where electronic factors are similar, the catalyst will selectively oxidize the more accessible site. For example, in a molecule with two electronically similar C-H sites, one being significantly more sterically encumbered, the this compound primarily oxidizes the less hindered position with high selectivity (e.g., 11:1).[1]

-

Stereoelectronic Effects: The alignment of the C-H bond with the catalyst's approach trajectory also influences reactivity.

-

Directing Groups: The presence of a carboxylic acid directing group can override inherent electronic and steric preferences. The catalyst can coordinate to the carboxylate, directing the oxidation to a proximal C-H bond to form a lactone. This has been demonstrated in the diastereoselective lactonization of tetrahydrogibberellic acid.[1]

The combination of these factors allows for predictable oxidation in complex molecules, often with isolated yields of 50% or greater when these effects are constructive.[1]

Quantitative Data

The following tables summarize representative quantitative data for C-H oxidation reactions catalyzed by the this compound, highlighting the influence of electronic and steric factors on yield and selectivity.

Table 1: Influence of Electronic Effects on Site-Selectivity

| Substrate | Major Product | Yield (%) | Selectivity (Major:Minor) | Reference |

| Substrate with remote ester group | Oxidation at C-H bond furthest from ester | >50 | >99:1 | [1] |

| Substrate with a carboxylic acid group | Lactone via oxidation of proximal C-H bond | 50 | N/A | [1] |

Table 2: Influence of Steric Effects on Site-Selectivity

| Substrate with two electronically similar C-H sites | Major Product at less sterically hindered C-H site | Yield (%) | Selectivity (C-1:C-8) | Reference |

| Example Substrate | Oxidation at C-1 | 50 | 11:1 | [1] |

Experimental Protocols

Synthesis of the this compound (Fe(PDP))

A detailed protocol for the synthesis of the this compound is crucial for researchers aiming to utilize this methodology. While the catalyst is commercially available, in-house synthesis may be required. The synthesis generally involves the preparation of the PDP ligand followed by complexation with an iron(II) salt. For a detailed, validated procedure, please refer to the primary literature.

General Protocol for Catalytic C-H Oxidation

The following is a representative experimental protocol for the White-Chen catalyzed oxidation of an aliphatic C-H bond, based on optimized conditions and the use of a slow-addition protocol to minimize catalyst decomposition.

Materials:

-

This compound (Fe(PDP))

-

Substrate

-

Acetonitrile (CH₃CN), anhydrous

-

Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

-

Acetic acid (AcOH)

-

Standard laboratory glassware and stirring equipment

-

Syringe pump for slow addition

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate (1.0 equiv) and the this compound (typically 5-10 mol%) in anhydrous acetonitrile.

-

Addition of Acetic Acid: Add acetic acid (0.5 equiv) to the reaction mixture.

-

Slow Addition of Oxidant: Prepare a solution of hydrogen peroxide (1.2 equiv) in acetonitrile. Using a syringe pump, add this solution to the reaction mixture over a period of 30-60 minutes. Maintaining a slow addition rate is critical to prevent catalyst deactivation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Iterative Additions (Optional): For challenging substrates or to drive the reaction to higher conversion, a second and third portion of the catalyst (e.g., 2.5 mol% each) and acetic acid (0.5 equiv each) can be added, followed by another slow addition of hydrogen peroxide (1.2 equiv each).

-

Workup: Upon completion of the reaction, quench any remaining hydrogen peroxide by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired oxidized product.

Visualizations

Catalytic Cycle of the this compound```dot

Caption: General experimental workflow for a White-Chen catalyzed C-H oxidation.

References

The Role of the Iron-Oxo Intermediate in White-Chen Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of unactivated aliphatic C-H bonds is a paramount challenge in modern organic synthesis. The White-Chen catalysis, developed by M. Christina White and Mark S. Chen, represents a significant breakthrough in this field, enabling predictable and selective oxidation of sp³ C-H bonds using an iron-based catalyst.[1][2][3] This technical guide provides an in-depth exploration of the central mechanistic feature of this powerful transformation: the pivotal role of a high-valent iron-oxo intermediate. By understanding the formation, structure, and reactivity of this transient species, researchers can better leverage the White-Chen catalysis for the late-stage functionalization of complex molecules, a critical step in drug discovery and development.[4][5]

The Catalytic Cycle: Centrality of the Iron-Oxo Intermediate

The currently accepted mechanism for the White-Chen catalysis involves a catalytic cycle initiated by the reaction of the iron(II) precursor, Fe(PDP), with a terminal oxidant, typically hydrogen peroxide (H₂O₂), in the presence of an acid co-catalyst like acetic acid.[1][2] This reaction is proposed to generate a highly reactive high-valent iron-oxo species, likely an Fe(IV)=O or Fe(V)=O complex.[5][6] Although this intermediate has not been directly observed spectroscopically for the White-Chen catalyst itself, its existence is strongly supported by extensive studies on analogous non-heme iron systems and the observed reactivity.[4][7]

The catalytic cycle can be visualized as follows:

This high-valent iron-oxo intermediate is the key oxidizing species responsible for the C-H bond activation. It abstracts a hydrogen atom from the substrate (R-H) to generate a short-lived carbon-centered radical (•R) and an iron-hydroxyl species.[1] Subsequently, in a rapid "rebound" step, the hydroxyl group is transferred from the iron center to the carbon radical, forming the oxidized product (R-OH) and regenerating the active Fe(II) catalyst.[1] The high degree of stereoretention observed in White-Chen oxidations is consistent with a very short-lived radical intermediate and a fast rebound step.[8]

Factors Influencing Selectivity

The remarkable predictability of the White-Chen catalysis stems from the interplay of electronic, steric, and stereoelectronic factors that guide the iron-oxo intermediate to a specific C-H bond.[2][5]

-

Electronic Effects: The highly electrophilic iron-oxo intermediate preferentially oxidizes electron-rich C-H bonds. Therefore, C-H bonds located away from electron-withdrawing groups are more susceptible to oxidation.[2]

-

Steric Effects: The bulky nature of the PDP ligand environment around the iron center dictates that the least sterically hindered C-H bonds are favored for oxidation.[2]

-

Stereoelectronic Effects: Alignments of C-H bonds with adjacent π-systems or heteroatom lone pairs can lead to their activation through hyperconjugation, making them more susceptible to abstraction by the iron-oxo intermediate.[2]

-

Directing Groups: The presence of a carboxylic acid group on the substrate can override the intrinsic electronic and steric preferences. The carboxylate can coordinate to the iron center, directing the oxidation to a proximal C-H bond, often leading to the formation of a lactone.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the White-Chen catalysis, showcasing its efficiency and selectivity across a range of substrates.

Table 1: Oxidation of Simple Alkanes and Derivatives

| Substrate | Product(s) | Catalyst Loading (mol%) | Yield (%) | Selectivity (Major:Minor) | Reference |

| Adamantane | 1-Adamantanol, 2-Adamantanone | 10 | 65 | 10:1 | [9] |

| Cyclohexane | Cyclohexanol, Cyclohexanone | 10 | 55 | 4:1 | [9] |

| cis-1,2-Dimethylcyclohexane | cis-1,2-Dimethylcyclohexan-1-ol | 15 | 72 | >20:1 | [5] |

| 4-Methylcyclohexyl pivalate | Hydroxylated products | 15 | 68 | - | [10] |

Table 2: Late-Stage Functionalization of Complex Molecules

| Substrate | Major Product | Catalyst Loading (mol%) | Yield (%) | Reference |

| Artemisinin | 10β-hydroxyartemisinin | 15 | 55 | [5] |

| Sclareolide | Hydroxylated sclareolide | 10 | 51 | [5] |

| (-)-Ambroxide | Hydroxylated ambroxide | 15 | 60 | [5] |

| Betulinic acid methyl ester | Hydroxylated derivative | 10 | 45 | [9] |

Spectroscopic Characterization of Non-Heme Iron-Oxo Intermediates

While direct spectroscopic data for the iron-oxo intermediate in the White-Chen catalysis is not yet available, extensive characterization of analogous non-heme Fe(IV)=O and Fe(V)=O complexes provides crucial insights into the likely nature of the active oxidant. These studies are vital for understanding the electronic structure and reactivity of the key intermediate.

Table 3: Spectroscopic Data for Representative Non-Heme Iron-Oxo Complexes

| Spectroscopic Technique | Fe(IV)=O Species | Fe(V)=O Species | Key Observables and Interpretations | Reference(s) |

| Mössbauer Spectroscopy | Isomer shift (δ) ≈ 0.0 – 0.3 mm/s; Quadrupole splitting (ΔE_Q) ≈ 0.5 – 1.5 mm/s | Isomer shift (δ) ≈ -0.1 to 0.0 mm/s | The isomer shift is characteristic of the iron oxidation state. The values for Fe(IV) and Fe(V) are distinct from Fe(II) and Fe(III) states. | [7] |

| EPR Spectroscopy | Typically EPR-silent (integer spin S=2) | S=1/2 signal with distinct g-values (e.g., g ≈ 2.07, 2.01, 1.94) | The spin state provides information about the electronic configuration of the iron center. | [7] |

| UV-Vis Spectroscopy | Weak near-IR absorption (λ_max ≈ 700-900 nm) | Intense visible absorption (λ_max ≈ 400-600 nm) | These absorptions are assigned to d-d transitions and ligand-to-metal charge transfer bands, respectively, and are characteristic of the high-valent iron-oxo unit. | [4] |

| Resonance Raman Spectroscopy | Fe=O stretching frequency (ν(Fe=O)) ≈ 800-900 cm⁻¹ | ν(Fe=O) sensitive to coordination environment | The position of the Fe=O stretching frequency confirms the presence of the iron-oxo bond and is sensitive to isotopic labeling (¹⁸O). | [7] |

| X-ray Absorption Spectroscopy | Short Fe-O bond length (≈ 1.65 Å) | - | The short bond distance is indicative of a double bond between iron and oxygen. | [11] |

Experimental Protocols

Synthesis of the this compound (Fe(PDP))

The following is a general procedure for the synthesis of the Fe(PDP) catalyst, adapted from the literature.[12]

References

- 1. Non-heme Fe(IV)-oxo intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. White–Chen catalyst - Wikipedia [en.wikipedia.org]

- 3. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-Heme Fe(IV)-Oxo Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 959395-10-9 [smolecule.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. newerainstruments.com [newerainstruments.com]

- 11. Crystallographic and spectroscopic characterization of a nonheme Fe(IV)-O complex. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The White-Chen Catalyst: A Technical Guide to Selectivity in Aliphatic C-H Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of unactivated aliphatic C-H bonds represents a significant challenge in organic synthesis. The White-Chen catalyst, an iron-based coordination complex developed by M. Christina White and Mark S. Chen, has emerged as a powerful tool for addressing this challenge.[1][2] This catalyst, formally named --INVALID-LINK--₂, facilitates the oxidation of sp³ C-H bonds with hydrogen peroxide, demonstrating remarkable predictability and selectivity based on the intrinsic electronic, steric, and stereoelectronic properties of the substrate.[1][3][4] This guide provides an in-depth analysis of the electronic and steric effects governing the selectivity of the this compound, alongside detailed experimental protocols and a mechanistic overview.

Core Principles of Selectivity

The this compound's selectivity in C-H oxidation is governed by a combination of factors, allowing for predictable outcomes in complex molecules.[1][5] The catalyst is highly electrophilic and will preferentially oxidize the most electron-rich and sterically accessible C-H bonds.[1]

Electronic Effects

The highly electrophilic nature of the iron-oxo intermediate generated by the this compound leads to a strong preference for oxidizing electron-rich C-H bonds.[1] Consequently, in substrates containing electron-withdrawing groups (EWGs), the catalyst will selectively oxidize C-H bonds that are most remote from the EWG, where the electron density is highest.[1] This effect has been shown to be significant, with selectivities often exceeding >99:1 for the more electron-rich position.[1]

Steric Effects

The bulky nature of the PDP (pyridyl(di)pyrrolidine) ligand framework of the this compound imparts significant steric hindrance.[1] As a result, the catalyst selectively oxidizes the least sterically hindered C-H bonds.[1] This steric control is a powerful tool for differentiating between C-H bonds of similar electronic character. In situations where electronic factors favor multiple sites, the steric accessibility becomes the determining factor for selectivity.[1]

Stereoelectronic Effects

Stereoelectronic factors, such as the alignment of C-H bonds with adjacent orbitals, can also influence the selectivity of the this compound. For instance, C-H bonds that are activated through hyperconjugation or are positioned to relieve ring strain upon oxidation can be preferentially targeted.[1]

Quantitative Analysis of Selectivity

The interplay of electronic and steric effects allows for a high degree of predictability in the site of oxidation. The following tables summarize quantitative data from various studies, illustrating the catalyst's selectivity across a range of substrates.

| Substrate | Major Product(s) | Catalyst (mol%) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Yield (%) | Selectivity (Major:Minor) | Reference(s) |

| cis-4-methylcyclohexyl pivalate | 3°-hydroxylated product | 15 (iterative) | 3.6 | 1.5 (AcOH) | CH₃CN | 57 | >20:1 | [6] |

| Artemisinin Derivative | C10-hydroxylated product | 15 (iterative) | 3.6 | 1.5 (AcOH) | CH₃CN | 43 | 4:1 | [6] |

| Substrate with two tertiary C-H sites | Oxidation at the C-H bond most remote from the ester group | - | - | - | - | >50 | >99:1 | [1] |

| Substrate with two electronically favored C-H sites (C1 and C8) | Oxidation at the less sterically hindered C1 position | - | - | - | - | 50 | 11:1 (C1:C8) | [1][7] |

Table 1: Selectivity in C-H Oxidation Reactions Catalyzed by the this compound (Fe(PDP)).

| Substrate | Major Product(s) | Catalyst (mol%) | Additive | Yield (%) | Notes | Reference(s) |

| Aromatic substrate with tertiary C-H | Tertiary hydroxylated product | 5 | Chloroacetic acid | 69 | Mn(PDP) catalyst system shows enhanced yields for substrates with basic nitrogen heterocycles. | [7] |

| HIV-1 drug efavirenz (B1671121) derivative | Methylene (B1212753) oxidation product | 5 | - | 50 | Mn(CF₃-PDP) catalyst used for methylene C-H oxidation. | [7] |

| Ketobemidone analogue | Remote oxidation product | - | Chloroacetic acid | 68 | Mn(PDP) catalyst with chloroacetic acid is effective for remote C-H hydroxylation in substrates with basic nitrogen heterocycles. | [7] |

Table 2: Selectivity with Manganese-based Analogs of the this compound.

Experimental Protocols

Preparation of the this compound (Fe(S,S-PDP)(CH₃CN)₂₂)

The this compound is prepared from the (S,S)-PDP ligand. The ligand is dissolved in acetonitrile (B52724), followed by the addition of Fe(II)Cl₂·4H₂O and AgSbF₆. The resulting catalyst is a solid that should be handled and stored under an inert atmosphere as it is air- and moisture-sensitive.[8]

General Procedure for Aliphatic C-H Oxidation

A general procedure for the catalytic oxidation of aliphatic C-H bonds using the this compound involves the following steps:

-

To a solution of the substrate in acetonitrile, the this compound (typically 5 mol%) and acetic acid (0.5 equivalents) are added.

-

A solution of 50 wt% hydrogen peroxide (1.2 equivalents) in acetonitrile is then added dropwise over approximately 45-75 seconds.

-

For optimal yields, an iterative addition protocol is often employed, where the catalyst, acetic acid, and hydrogen peroxide are added in three portions at 10-15 minute intervals, for a total of 15 mol% catalyst, 1.5 equivalents of acetic acid, and 3.6 equivalents of hydrogen peroxide.[6]

Slow Addition Protocol

To improve catalyst turnover and drive the reaction to higher conversions without compromising selectivity, a slow addition protocol has been developed.[6][9] In this method, solutions of the this compound and hydrogen peroxide are added simultaneously to the reaction mixture over an extended period (e.g., 1 hour) using syringe pumps.[6] This protocol has been shown to provide higher isolated yields of the hydroxylated products, eliminating the need for recycling recovered starting material.[6]

Mechanistic Overview and Visualizations

The proposed mechanism for C-H oxidation by the this compound begins with the reaction of the iron(II) precursor with hydrogen peroxide, facilitated by acetic acid, to form a highly reactive iron-oxo intermediate.[1] This species then abstracts a hydrogen atom from the substrate to generate a short-lived carbon-centered radical and an iron-hydroxide complex. Finally, the iron-hydroxide rapidly rebounds onto the carbon radical to afford the oxidized product.[1]

Figure 1: Proposed catalytic cycle for the this compound in C-H oxidation.

The selectivity of the catalyst can be understood as a logical decision-making process based on the substrate's properties.

Figure 2: Logical workflow for predicting the site of oxidation based on electronic and steric effects.

Conclusion

The this compound provides a predictable and selective method for the oxidation of aliphatic C-H bonds. By understanding the interplay of electronic and steric effects, researchers can strategically design synthetic routes and functionalize complex molecules in a controlled manner. The development of this catalyst has significantly advanced the field of C-H activation and continues to offer new possibilities for the efficient synthesis of valuable compounds in academic and industrial settings.

References

- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]

- 2. About: White–Chen catalyst [dbpedia.org]

- 3. A predictably selective aliphatic C-H oxidation reaction for complex molecule synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. Combined effects on selectivity in Fe-catalyzed methylene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newerainstruments.com [newerainstruments.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

stereoelectronic control in White-Chen catalyzed hydroxylation

An In-depth Technical Guide to Stereoelectronic Control in White-Chen Catalyzed Hydroxylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The White-Chen catalyst, an iron-based coordination complex, has emerged as a powerful tool for the selective oxidation of aliphatic sp³ C-H bonds, a transformation of significant importance in complex molecule synthesis and late-stage functionalization.[1] This catalyst's remarkable predictability stems from a nuanced interplay of electronic, steric, and stereoelectronic factors inherent to the substrate.[1] This technical guide provides a comprehensive overview of the stereoelectronic principles governing White-Chen catalyzed hydroxylations. It includes a detailed examination of the catalytic mechanism, quantitative data on substrate scope and selectivity, a representative experimental protocol, and visualizations of key concepts to aid in the rational design of synthetic strategies.

The Catalytic Cycle

The accepted mechanism for White-Chen catalyzed hydroxylation involves an iron-oxo intermediate. The reaction is typically carried out using hydrogen peroxide as the terminal oxidant and acetic acid as an additive.[1] The proposed catalytic cycle begins with the activation of the iron(II) precatalyst by hydrogen peroxide, facilitated by acetic acid, to form a highly electrophilic high-valent iron-oxo species. This potent oxidant then abstracts a hydrogen atom from an aliphatic C-H bond, generating a short-lived carbon-centered radical and an iron-hydroxide intermediate. Subsequently, a rapid "rebound" of the hydroxyl group to the radical center affords the hydroxylated product and regenerates the iron(II) catalyst.[1][2] Evidence suggests that this process is stereospecific, indicating that the carbon radical has a very short lifetime and does not diffuse away from the iron center.[2]

The Hierarchy of Selectivity: Interplay of Steric, Electronic, and Stereoelectronic Effects

The predictability of the White-Chen hydroxylation arises from the catalyst's ability to discriminate between C-H bonds based on a hierarchy of factors. When these factors are aligned, the reaction proceeds with high selectivity and yields often exceeding 50%.[1]

The logical flow for predicting the site of oxidation can be summarized as follows:

Electronic Effects

The highly electrophilic iron-oxo intermediate preferentially reacts with the most electron-rich C-H bond. Therefore, C-H bonds located far from electron-withdrawing groups (EWGs) are electronically activated. This effect can be observed over several carbon atoms.[2]

Steric Effects

The this compound is sterically bulky. Consequently, when electronic factors are similar, the catalyst will favor oxidation at the least sterically hindered C-H bond.[1] This allows for selective oxidation of one site over another, even if they are electronically similar.

Stereoelectronic Effects: The Decisive Factor

Stereoelectronic effects relate to the influence of orbital alignment on reactivity. In the context of White-Chen hydroxylation, these effects can override both steric and electronic preferences.

-

Hyperconjugation: C-H bonds that are properly aligned to donate electron density into an adjacent empty or partially filled p-orbital or a π-system are activated. This is often observed for C-H bonds adjacent to heteroatoms (like oxygen or nitrogen) or strained rings like cyclopropanes.[1][2] The σ(C-H) to σ*(C-X) or p-orbital overlap stabilizes the transition state of hydrogen abstraction.

-

Strain Release: Oxidation that leads to the release of conformational strain, such as 1,3-diaxial interactions or torsional strain, is often favored.[2] The transition state for C-H abstraction can adopt a geometry that alleviates ground-state strain, thus lowering the activation energy for that specific site.

Quantitative Data on Selectivity

The following tables summarize representative examples of White-Chen catalyzed hydroxylations, illustrating the interplay of the controlling factors.

Table 1: Regioselectivity Governed by Electronic and Steric Effects

| Substrate | Major Product(s) | Catalyst (mol%) | Yield (%) | Regioselectivity (Major:Minor) | Controlling Factor(s) | Reference |

| 1-Boc-4-ethylpiperidine | Hydroxylation at C4 | Fe(PDP) (15) | 55 | >20:1 | Electronic (most remote from EWG) | [2] |

| (S)-(-)-Limonene derivative | Hydroxylation at C1 | Fe(PDP) (15) | 50 | 11:1 (C1:C8) | Steric (C1 is less hindered than C8) | [1] |

| Artemisinin | 10-hydroxyartemisinin | Fe(PDP) (10) | 54 | 2:1 (C10:C9) | Electronic & Stereoelectronic | [2] |

| Artemisinin | 9-hydroxyartemisinin | Fe(CF₃-PDP) (10) | 52 | 1:11 (C10:C9) | Steric (CF₃-PDP is bulkier) | [2] |

Table 2: Regio- and Diastereoselectivity Governed by Stereoelectronic and Directing Group Effects

| Substrate | Major Product | Catalyst (mol%) | Yield (%) | Diastereoselectivity (dr) | Controlling Factor(s) | Reference |

| cis-1-tert-butyl-4-methylcyclohexane | 3-hydroxy product | Fe(PDP) (15) | 59 | N/A (regioselectivity) | Strain Release (relieves torsional strain) | [2] |

| Ambroxide derivative | Sclareolide | Fe(PDP) (10) | 80 | N/A (lactonization) | Hyperconjugation (α to ether oxygen) | [2] |

| Tetrahydrogibberellic acid analogue | γ-Lactone | Fe(PDP) (25) | 51 | >20:1 | Carboxylate Directing Group | [3] |

| Androsterone derivative | C7-hydroxylated product | Fe(PDP) (10) | 43 | 2.5:1 (C7α:C7β) | Steric & Stereoelectronic | [2] |

Experimental Protocols

A general and effective method for conducting White-Chen hydroxylations is the slow addition protocol, which helps to minimize catalyst deactivation and improve yields.[3]

General Slow Addition Protocol for Fe(PDP)-Catalyzed C-H Oxidation

This protocol is adapted from Vermeulen, N. A.; Chen, M. S.; White, M. C. Tetrahedron Lett.2009 , 50, 4300-4303.[3]

Materials:

-

Substrate (1.0 equiv)

-

Fe(S,S-PDP) catalyst (10-25 mol%)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

50% aqueous Hydrogen Peroxide (H₂O₂) (3.0-5.0 equiv)

-

Acetic Acid (AcOH) (optional, typically for directing group effects)

-

Syringe pump

Procedure:

-

To a vial, add the substrate and dissolve it in anhydrous acetonitrile (to a concentration of ~0.1 M).

-

In a separate vial, prepare a stock solution of the Fe(PDP) catalyst in acetonitrile.

-

In another separate vial, prepare a stock solution of 50% H₂O₂.

-

Set up two separate syringes on a syringe pump, one with the Fe(PDP) solution and the other with the H₂O₂ solution.

-

Equip both syringes with 26G needles and position them to deliver the solutions into the center of the reaction vial containing the substrate.

-

Simultaneously begin the addition of both the catalyst and oxidant solutions to the reaction vial over a period of 1 hour.

-

After the addition is complete, allow the reaction to stir for an additional 10-15 minutes.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Concentrate the crude mixture via rotary evaporation to remove most of the acetonitrile.

-

Add diethyl ether (Et₂O) to precipitate any remaining catalyst.

-

Filter the mixture through a short plug of Celite®, washing with Et₂O.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the hydroxylated product.

Conclusion

The White-Chen hydroxylation is a landmark reaction in synthetic organic chemistry, offering a predictable and preparatively useful method for the functionalization of unactivated C-H bonds. Its selectivity is governed by a well-defined hierarchy of electronic, steric, and stereoelectronic effects. A thorough understanding of these principles, particularly the often-dominant role of stereoelectronic factors such as hyperconjugation and strain release, allows chemists to forecast reaction outcomes with a high degree of confidence. This predictive power, combined with the development of robust protocols, positions the White-Chen catalysis as an indispensable tool for streamlining the synthesis of complex molecules and for the late-stage diversification of pharmacologically relevant scaffolds.

References

A Technical Guide to the Theoretical Principles of Non-Heme Iron-Catalyzed C-H Oxidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core theoretical principles governing non-heme iron-catalyzed C-H oxidation, a pivotal process in synthetic chemistry and drug development. By mimicking the action of non-heme iron enzymes, researchers can achieve selective functionalization of C-H bonds, paving the way for novel molecular architectures and late-stage modification of complex molecules. This document provides a comprehensive overview of the key reactive intermediates, mechanistic pathways, and the influence of the catalyst's electronic and steric environment.

The Central Role of High-Valent Iron-Oxo Intermediates

At the heart of non-heme iron-catalyzed C-H oxidation lies the formation of highly reactive, high-valent iron-oxo species. These transient intermediates are the primary oxidants responsible for the cleavage of strong C-H bonds. The most commonly implicated species are iron(IV)-oxo (Fe(IV)=O) and iron(V)-oxo (Fe(V)=O) complexes.

The generation of these potent oxidants typically involves the reaction of a non-heme iron(II) precatalyst with a terminal oxidant, most commonly hydrogen peroxide (H₂O₂). The initial interaction forms an iron(III)-hydroperoxo (Fe(III)-OOH) intermediate. The subsequent cleavage of the O-O bond in this intermediate can proceed via two main pathways:

-

Homolytic Cleavage: This pathway leads to the formation of an Fe(IV)=O species and a hydroxyl radical.

-

Heterolytic Cleavage: This pathway generates a more powerful Fe(V)=O species and a water molecule. The presence of an adjacent water ligand that can hydrogen bond to the terminal oxygen of the hydroperoxo group can facilitate this heterolytic cleavage.[1]

The electronic nature of the ligand framework surrounding the iron center plays a crucial role in dictating the spin state and reactivity of the iron-oxo species. These species can exist in different spin states, most notably the high-spin (quintet, S=2) and intermediate-spin (triplet, S=1) states for Fe(IV)=O. Computational studies suggest that the quintet state is often more reactive towards C-H bond activation.[2]

Mechanistic Pathways of C-H Oxidation

Once the high-valent iron-oxo species is formed, the C-H oxidation reaction can proceed through several proposed mechanisms. The prevailing mechanisms are the hydrogen atom transfer (HAT) followed by a radical rebound and a concerted asynchronous pathway.

Hydrogen Atom Transfer (HAT) and Radical Rebound

This is a widely accepted two-step mechanism.

-

Hydrogen Atom Transfer (HAT): The iron-oxo species abstracts a hydrogen atom from the substrate's C-H bond. This homolytic cleavage results in the formation of a substrate radical and a transient iron-hydroxyl (Fe-OH) species.

-

Radical Rebound: The highly reactive substrate radical then rapidly recombines with the hydroxyl group bound to the iron center. This "rebound" step forms the final hydroxylated product and regenerates the iron catalyst.[3]

Evidence for this mechanism comes from stereospecificity studies. For instance, the hydroxylation of cis-1,2-dimethylcyclohexane (B165935) often proceeds with retention of configuration, suggesting a short-lived radical intermediate that rebounds before it can racemize.[4][5]

Concerted Asynchronous Mechanism

In this mechanism, the C-H bond cleavage and C-O bond formation occur in a single kinetic step, although not necessarily simultaneously. The transition state involves a significant degree of charge separation and is characterized by the homolytic breakage of the C-H bond followed by the rebound of the hydroxide (B78521) ligand.[6]

The choice between these mechanistic pathways can be influenced by the substrate, the specific iron-oxo species involved, and the ligand environment.

Quantitative Data on Non-Heme Iron-Catalyzed C-H Oxidation

The efficiency and selectivity of non-heme iron catalysts are evaluated using various quantitative metrics. The following tables summarize key data from the literature for different catalytic systems.

Table 1: Catalytic Performance of Selected Non-Heme Iron Complexes

| Catalyst/Ligand | Substrate | Oxidant | Yield (%) | Turnover Number (TON) | A/K Ratio¹ | Reference |

| [Fe(TPP)Cl] | Cyclohexane (B81311) | PhIO | 8 | - | - | [7] |

| [Fe(TPP)Cl] | Adamantane | PhIO | 13 | - | - | [7] |

| Fe(BMEP) | Cyclohexane | H₂O₂ | 65 | - | 9.5 | [7] |

| [Fe(bpmen)(OTf)₂] | Terpenoids | H₂O₂ | up to 90% | - | - | |

| [Fe(pdp)] | Aliphatic C-H | H₂O₂ | Preparative | up to 500 | - | [8] |

| [Fe(II) complex] | Cyclohexane | H₂O₂ | - | up to 43 | up to 26 | [9][10] |

| Dinuclear Fe(III) complex | Cyclohexane | TBHP | 51 | - | 1.2 | [9] |

| Hexanuclear Fe(III) complex | Cyclohexane | H₂O₂ | up to 29.7% | 100 | - | [9] |

¹A/K Ratio: Alcohol to Ketone ratio, a measure of selectivity for hydroxylation over over-oxidation.

Table 2: Spectroscopic Data of Key Iron Intermediates

| Species | Ligand | Method | δ (mm/s) | ΔEQ (mm/s) | g-values | ν(Fe=O) (cm⁻¹) | Reference |

| Fe(IV)=O (J) | TauD | Mössbauer | 0.30 | -0.88 | - | - | [3] |

| Fe(IV)=O (J) | TauD | Resonance Raman | - | - | - | 821 | [3] |

| [FeIVH₃buea(O)]⁻ | H₃buea | Mössbauer | 0.02 | 0.43 | - | - | [11] |

| [FeIVH₃buea(O)]⁻ | H₃buea | EPR | - | - | 8.19, 4.06 | - | [11] |

| [FeIVH₃buea(O)]⁻ | H₃buea | FTIR | - | - | - | 799 | [11] |

| Fe(V)=O | MeO-PyNMe₃ | Mössbauer | -0.08 | - | - | - | [12] |

| Fe(V)=O | MeO-PyNMe₃ | EPR | - | - | 2.07, 2.01, 1.94 | - | [12] |

| Fe(V)=O | MeO-PyNMe₃ | Resonance Raman | - | - | - | 815 | [12] |

| [FeIV(O)(N4Py)]²⁺ | N4Py | UV-vis | - | - | - | - | [13] |

| [FeIV(O)(TMC)(NCCH₃)]²⁺ | TMC | UV-vis | - | - | - | λmax = 820 nm | [14] |

| [FeIV(O)(TMC)(N₃)]⁺ | TMC | UV-vis | - | - | - | λmax = 850 nm | [14] |

Table 3: Kinetic Isotope Effects (KIEs) in C-H Oxidation

| Catalyst/Enzyme | Substrate | kH/kD | Reference |

| TauD | Taurine | ~50 | [14] |

| [FeIV(O)(N4Py)]²⁺ | Ethylbenzene | >30 | [15] |

| [FeIV(O)(BnTPEN)]²⁺ | Ethylbenzene | >30 | [15] |

| Dinuclear Fe(III) complex | Cyclohexane/Cyclohexane-d₁₂ | 1.8 | [9] |

| TauD | Taurine | ~37 | [15] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of non-heme iron catalysts. Below are generalized methodologies for key experiments.

Synthesis of Non-Heme Iron(II) Precatalysts

General Procedure: The synthesis of non-heme iron(II) complexes typically involves the reaction of the desired organic ligand with an iron(II) salt, such as Fe(OTf)₂·2CH₃CN or FeCl₂, under an inert atmosphere (e.g., argon or nitrogen).

-

Ligand Synthesis: The polypyridyl or other nitrogen-containing ligands are synthesized according to established literature procedures.

-

Complexation: A solution of the ligand in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) is prepared in a Schlenk flask.

-

To this solution, a solution or suspension of the iron(II) salt in the same or a compatible solvent is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature or heated as required for a specified period (typically several hours).

-

The resulting complex is isolated by precipitation with a less polar solvent (e.g., diethyl ether or pentane), filtration, washing with the precipitating solvent, and drying under vacuum.

Catalytic C-H Oxidation Reactions

General Procedure: The catalytic activity of the synthesized iron complexes is evaluated in the oxidation of a model substrate, such as cyclohexane or adamantane.

-

Reaction Setup: In a typical experiment, the iron catalyst (e.g., 0.1-1 mol%) and the substrate are dissolved in a suitable solvent (e.g., acetonitrile) in a reaction vial.

-

Oxidant Addition: The oxidant, typically an aqueous solution of hydrogen peroxide (H₂O₂), is added to the reaction mixture. The addition can be done in one portion or slowly via a syringe pump to minimize catalyst degradation.

-

Reaction Conditions: The reaction is stirred at a specific temperature (often room temperature) for a set period.

-

Quenching and Analysis: The reaction is quenched by the addition of a reducing agent (e.g., triphenylphosphine (B44618) or sodium sulfite). An internal standard is added, and the product mixture is analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the yields of the alcohol and ketone products.

Spectroscopic Characterization of Intermediates

Stopped-Flow UV-vis Spectroscopy: This technique is used to monitor the formation and decay of transient intermediates with characteristic electronic absorption spectra.

-

Solutions of the iron(II) complex and the oxidant are rapidly mixed in a stopped-flow apparatus.

-

The change in absorbance at specific wavelengths is monitored over time, allowing for the determination of kinetic parameters for the formation and decay of intermediates.

Freeze-Quench Mössbauer and EPR Spectroscopy: These methods provide detailed information about the electronic structure and spin state of iron centers in frozen samples.

-

The reaction between the iron complex and the oxidant is initiated and then rapidly quenched by freezing in a cold solvent (e.g., isopentane (B150273) cooled with liquid nitrogen) at specific time points.

-

The frozen samples are then analyzed by Mössbauer and/or EPR spectroscopy at cryogenic temperatures.

Visualizing Reaction Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in non-heme iron-catalyzed C-H oxidation.

Caption: General catalytic cycle for non-heme iron-catalyzed C-H hydroxylation.

Caption: Workflow for the study of non-heme iron C-H oxidation catalysts.

Caption: Influence of spin state on the C-H activation barrier.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic characterization of the iron-oxo intermedia... [degruyterbrill.com]

- 3. Non-Heme Fe(IV)-Oxo Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. portal.fis.tum.de [portal.fis.tum.de]

- 11. Formation, Structure, and EPR Detection of a High Spin FeIV–Oxo Species Derived from Either an FeIII–Oxo or FeIII–OH Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Activation of C–H bonds by a nonheme iron(iv)–oxo complex: mechanistic evidence through a coupled EDXAS/UV-Vis multivariate analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Axial ligand tuning of a nonheme iron(IV)–oxo unit for hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Control: Early Breakthroughs in Predictable Aliphatic C-H Functionalization

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to selectively transform inert aliphatic carbon-hydrogen (C-H) bonds into valuable functional groups represents a paradigm shift in chemical synthesis, offering streamlined routes to complex molecules and novel chemical entities. This technical guide delves into the foundational developments that established the principles of predictable aliphatic C-H functionalization, moving the field from serendipitous observation to rational design. We will explore the seminal catalytic systems and methodologies that first demonstrated control over reactivity and selectivity, laying the groundwork for the sophisticated tools available to chemists today. This document provides a detailed examination of key early experiments, including their protocols, quantitative outcomes, and the logical frameworks that guided their development.

Early Catalytic Systems: Taming the Unreactive

The earliest forays into aliphatic C-H functionalization were marked by the challenge of overcoming the high bond dissociation energy and low polarity of C-H bonds. The following sections detail pioneering catalytic systems that provided the first glimpses of predictable reactivity.

The Shilov System: A Landmark in Methane (B114726) Functionalization

In the late 1960s and early 1970s, Alexander Shilov and his group reported a groundbreaking platinum-based system capable of oxidizing methane to methanol (B129727) and methyl chloride in aqueous solution. This was one of the first examples of a catalytic system that could functionalize the exceptionally strong C-H bonds of alkanes.[1][2]

Experimental Protocol: Oxidation of Methane via the Shilov System

A typical experiment involves the reaction of methane with a solution of a platinum(II) salt, such as K₂PtCl₄, and a platinum(IV) salt, like K₂PtCl₆, as the oxidant in water at elevated temperatures (e.g., 120 °C). The reaction is typically carried out in a sealed vessel under methane pressure.

-

Reagents: Potassium tetrachloroplatinate(II) (K₂PtCl₄), Potassium hexachloroplatinate(IV) (K₂PtCl₆), Methane (CH₄), Water (H₂O), Deuterated water (D₂O) for H/D exchange studies.

-

General Procedure: A solution of K₂PtCl₄ and K₂PtCl₆ in water is prepared in a sealed reactor. The reactor is then pressurized with methane. The reaction mixture is heated to the desired temperature (e.g., 120 °C) for a specified time. After cooling, the gas and liquid phases are analyzed by gas chromatography (GC) and other spectroscopic methods to determine the products and their yields.

Quantitative Data:

The Shilov system demonstrated preferential activation of stronger C-H bonds, a counterintuitive yet crucial observation.[1]

| Substrate | Product(s) | Typical Yield (%) | Notes |

| Methane | Methanol, Methyl Chloride | Varies | Yields are generally low, but the catalytic nature was a major breakthrough. |

| Ethane | Ethanol, Ethyl Chloride | Varies | - |

Logical Workflow: The Shilov Cycle

The proposed mechanism, known as the Shilov cycle, involves the initial coordination of the alkane to the Pt(II) center, followed by C-H activation to form a platinum-alkyl intermediate. This intermediate is then oxidized by Pt(IV) and subsequently undergoes nucleophilic attack by water or chloride to yield the functionalized product and regenerate the Pt(II) catalyst.

The Murai Reaction: Directed C-H/Olefin Coupling

A significant leap forward in predictable C-H functionalization came in 1993 with the report by Shinji Murai and colleagues of a ruthenium-catalyzed reaction that couples the ortho C-H bond of an aromatic ketone with an olefin.[3] This work was a landmark in demonstrating the power of directing groups to control regioselectivity.

Experimental Protocol: Ruthenium-Catalyzed C-H/Olefin Coupling

The reaction typically involves heating an aromatic ketone with an excess of an olefin in the presence of a ruthenium catalyst.

-

Reagents: Aromatic ketone (e.g., acetophenone), Olefin (e.g., ethylene, vinylsilanes), Ruthenium catalyst (e.g., RuH₂(CO)(PPh₃)₃, Ru(CO)₂(PPh₃)₃).

-

General Procedure: In a pressure tube, the aromatic ketone, olefin, and ruthenium catalyst are combined in a suitable solvent (e.g., toluene). The tube is sealed, and the mixture is heated at a high temperature (e.g., 135 °C) for several hours. After cooling, the solvent is removed, and the product is purified by chromatography.

Quantitative Data:

The Murai reaction exhibited excellent regioselectivity for the ortho-position due to the directing effect of the carbonyl group.[3]

| Aromatic Ketone | Olefin | Catalyst | Product | Yield (%) |

| Acetophenone | Trimethylvinylsilane | RuH₂(CO)(PPh₃)₃ | 2'-(2-(Trimethylsilyl)ethyl)acetophenone | 92 |

| Propiophenone | Trimethylvinylsilane | RuH₂(CO)(PPh₃)₃ | 2'-(2-(Trimethylsilyl)ethyl)propiophenone | 85 |

| Acetophenone | Ethylene | RuH₂(CO)(PPh₃)₃ | 2'-Ethylacetophenone | 80 |

Logical Workflow: The Murai Reaction Mechanism

The proposed mechanism involves coordination of the ketone's carbonyl group to the ruthenium center, bringing the ortho C-H bond in close proximity for activation. This is followed by olefin insertion into the Ru-H or Ru-C bond and subsequent reductive elimination to afford the product and regenerate the active catalyst.

Directed and Non-Directed Approaches: Expanding the Scope

Building on these early discoveries, the field rapidly evolved with the development of new strategies for achieving selectivity, broadly categorized as directed and non-directed approaches.

Breslow's Remote Functionalization: A Biomimetic Approach

Inspired by the selectivity of enzymes like cytochrome P450, Ronald Breslow pioneered the concept of "remote functionalization" in the 1970s. This strategy utilizes a directing group attached to the substrate to deliver a reactive species to a specific, distal C-H bond.

Experimental Protocol: Remote Chlorination of a Steroid Derivative

A classic example involves the photochemically initiated chlorination of a steroid, where a directing group positions a chlorine atom source in proximity to a specific methylene (B1212753) group.

-

Reagents: Steroid substrate with an attached directing group (e.g., an iodoaryl template), N-chlorosuccinimide (NCS) or other chlorine source, light source (e.g., sunlamp).

-

General Procedure: The steroid derivative is dissolved in a suitable solvent (e.g., benzene (B151609) or carbon tetrachloride). The chlorine source is added, and the solution is irradiated with light at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified by crystallization or chromatography.

Quantitative Data:

This approach demonstrated remarkable selectivity for otherwise unactivated C-H bonds, dictated by the geometry of the substrate and the length of the directing tether.

| Substrate | Product | Selectivity |

| 3α-Cholestanol derivative | 9α-chloro-3α-cholestanol derivative | High |

Logical Workflow: Template-Directed Radical Relay

The mechanism involves the photochemical generation of a radical on the directing group, which then abstracts a hydrogen atom from a spatially close C-H bond of the steroid backbone. The resulting carbon-centered radical is then trapped by a chlorine atom.

Crabtree's Catalyst: Homogeneous Alkane Dehydrogenation

In the late 1970s, Robert Crabtree developed a highly active iridium-based catalyst for the hydrogenation of olefins. Significantly, this catalyst was also found to be effective for the reverse reaction: the dehydrogenation of alkanes.[4][5]

Experimental Protocol: Dehydrogenation of Cyclooctane

A typical procedure involves heating the alkane with the iridium catalyst in the presence of a hydrogen acceptor.

-

Reagents: Alkane (e.g., cyclooctane), Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆), Hydrogen acceptor (e.g., tert-butylethylene).

-

General Procedure: The alkane, Crabtree's catalyst, and the hydrogen acceptor are combined in a reaction vessel under an inert atmosphere. The mixture is heated to a specified temperature (e.g., 150 °C). The formation of the corresponding olefin and the hydrogenation of the acceptor are monitored over time by GC.

Quantitative Data:

Crabtree's catalyst demonstrated the feasibility of homogeneous catalytic alkane dehydrogenation under relatively mild conditions.

| Alkane | Hydrogen Acceptor | Product | Turnover Number |